N-cyclopropyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide
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Overview
Description
N-cyclopropyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide: is a complex organic compound with a unique structure that includes a cyclopropyl group, a fluorinated dibenzo-thiazinyl moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dibenzo-thiazinyl core: This can be achieved through a series of cyclization reactions involving appropriate aromatic precursors and sulfur-containing reagents.
Introduction of the fluorine atom: This step often involves electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the acetamide group: This can be done through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-cyclopropyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces.
Altering gene expression: Affecting the transcription and translation of genes involved in disease processes.
Comparison with Similar Compounds
N-cyclopropyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide can be compared with other similar compounds, such as:
2-(9-Fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid: Lacks the cyclopropyl group and acetamide moiety.
N-cyclopropyl-2-(6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide: Lacks the fluorine atom.
N-cyclopropyl-2-(9-fluoro-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide: Lacks the sulfone group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15FN2O3S |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-cyclopropyl-2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetamide |
InChI |
InChI=1S/C17H15FN2O3S/c18-11-5-8-15-14(9-11)13-3-1-2-4-16(13)24(22,23)20(15)10-17(21)19-12-6-7-12/h1-5,8-9,12H,6-7,10H2,(H,19,21) |
InChI Key |
VEPKCEFKZMVAOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CN2C3=C(C=C(C=C3)F)C4=CC=CC=C4S2(=O)=O |
Origin of Product |
United States |
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